molecular formula C9H9NO2S B184911 7-Methoxy-1,4-benzothiazin-3-one CAS No. 22726-30-3

7-Methoxy-1,4-benzothiazin-3-one

Cat. No. B184911
CAS RN: 22726-30-3
M. Wt: 195.24 g/mol
InChI Key: ZITGVVWIRFDIBZ-UHFFFAOYSA-N
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Description

7-Methoxy-1,4-benzothiazin-3-one is a chemical compound with the molecular formula C9H9NO2S . It is also known by other synonyms such as 7-METHOXY-1,4-BENZOTHIAZIN-3 (4H)-ONE .


Synthesis Analysis

The synthesis of 7-Methoxy-1,4-benzothiazin-3-one involves using 5-methoxybenzo[d]thiazol-2-amine as a starting material . A series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones were synthesized .


Molecular Structure Analysis

The molecular weight of 7-Methoxy-1,4-benzothiazin-3-one is 195.24 g/mol . The InChI Key is ZITGVVWIRFDIBZ-UHFFFAOYSA-N . The SMILES string representation is COC1=CC2=C(C=C1)NC(=O)CS2 .


Chemical Reactions Analysis

7-Methoxy-1,4-benzothiazin-3-one may be used as a starting material to synthesize 2H-1,4-benzothiazine-3(4H)-thione .


Physical And Chemical Properties Analysis

7-Methoxy-1,4-benzothiazin-3-one is a solid substance . It has a melting point of 183-187 °C . Its density is predicted to be 1.282 g/cm3 .

Scientific Research Applications

Pharmacological Profile and Synthetic Approaches

Benzothiazines, including 1,5-benzothiazepines, exhibit a wide range of biological activities such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Their significance in drug research is highlighted by their activity against various targets, making them valuable for lead discovery. These compounds encourage the development of new synthetic methods for their preparation, indicating their importance in medicinal chemistry (Dighe et al., 2015).

Similarly, benzothiazole derivatives are recognized for their versatile biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anticancer properties. The structural flexibility of benzothiazole allows for the design of molecules with enhanced activities, underscoring its critical role in drug discovery (Bhat & Belagali, 2020).

Potential as Alternative Medicine

Osthole, a natural product found in several medicinal plants and structurally related to benzothiazines, showcases a spectrum of pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its mechanisms, likely related to the modulation of cAMP and cGMP levels, present a multifaceted potential for alternative medicine applications (Zhang et al., 2015).

Antimicrobial and Antifungal Applications

Research on benzothiazole and benzothiazine derivatives has expanded into the development of antimicrobial and antifungal agents. These compounds' structural features facilitate their application in treating microbial diseases, highlighting their emerging role in antimicrobial therapy (Hiremathad et al., 2015).

Safety and Hazards

7-Methoxy-1,4-benzothiazin-3-one may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-methoxy-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITGVVWIRFDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328042
Record name 7-Methoxy-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,4-benzothiazin-3-one

CAS RN

22726-30-3
Record name 7-Methoxy-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1,4-benzothiazin-3(4H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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